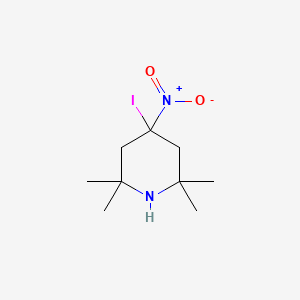
4-Iodo-2,2,6,6-tetramethyl-4-nitropiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodo-2,2,6,6-tetramethyl-4-nitropiperidine is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom This compound is characterized by the presence of an iodine atom and a nitro group attached to the piperidine ring, along with four methyl groups at the 2, 2, 6, and 6 positions
Métodos De Preparación
The synthesis of 4-Iodo-2,2,6,6-tetramethyl-4-nitropiperidine typically involves the iodination of 2,2,6,6-tetramethyl-4-nitropiperidine. One common method includes the reaction of 2,2,6,6-tetramethyl-4-nitropiperidine with iodine. This reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the 4-position .
Análisis De Reacciones Químicas
4-Iodo-2,2,6,6-tetramethyl-4-nitropiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized by agents such as perbenzoic acid to yield nitroxyl radicals.
Substitution: The iodine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Aplicaciones Científicas De Investigación
4-Iodo-2,2,6,6-tetramethyl-4-nitropiperidine has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmacological agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Iodo-2,2,6,6-tetramethyl-4-nitropiperidine involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the iodine atom can undergo substitution reactions. These interactions can lead to the formation of reactive intermediates that exert specific effects on biological systems .
Comparación Con Compuestos Similares
4-Iodo-2,2,6,6-tetramethyl-4-nitropiperidine can be compared with other similar compounds such as:
4-Bromo-2,2,6,6-tetramethyl-4-nitropiperidine: This compound has a bromine atom instead of iodine and exhibits similar chemical properties.
2,2,6,6-Tetramethyl-4-nitropiperidine: The parent compound without the halogen substitution, used as a starting material for various derivatives.
Propiedades
Número CAS |
82813-22-7 |
|---|---|
Fórmula molecular |
C9H17IN2O2 |
Peso molecular |
312.15 g/mol |
Nombre IUPAC |
4-iodo-2,2,6,6-tetramethyl-4-nitropiperidine |
InChI |
InChI=1S/C9H17IN2O2/c1-7(2)5-9(10,12(13)14)6-8(3,4)11-7/h11H,5-6H2,1-4H3 |
Clave InChI |
DCUFLFGBJCQUKI-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CC(N1)(C)C)([N+](=O)[O-])I)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-tert-Butyl-N-methyl-N-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14427319.png)
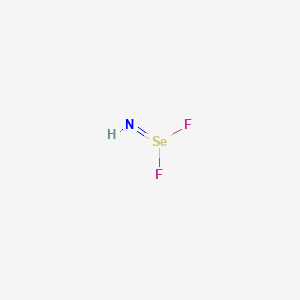

silane](/img/structure/B14427335.png)
![Ethyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14427348.png)
![2,3-Bis[(octadec-9-enoyl)oxy]propyl tetracosanoate](/img/structure/B14427355.png)
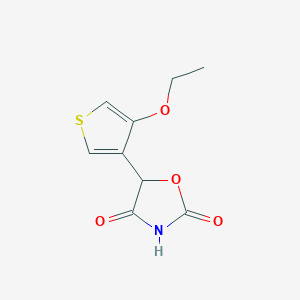
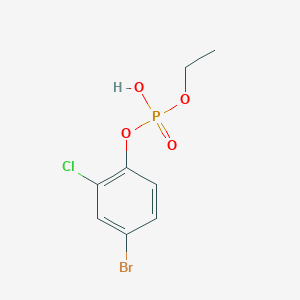
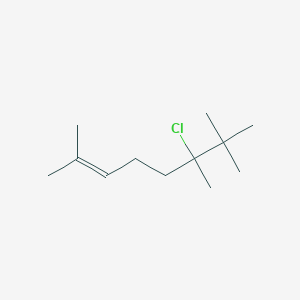
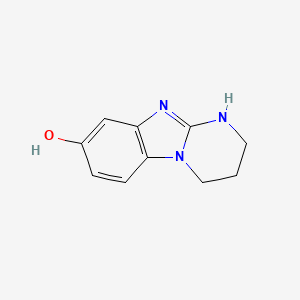
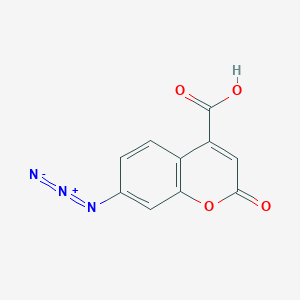
![N'-{3-[(1,3-Benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14427381.png)


